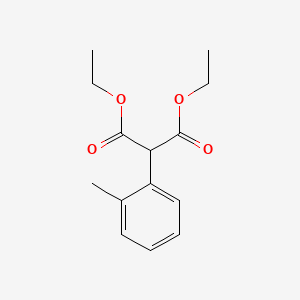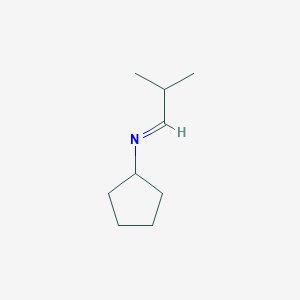![molecular formula C21H22ClN3O5S B14133167 N'-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B14133167.png)
N'-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine is a complex organic compound with a unique structure that includes a chlorophenyl group, a benzodioxin ring, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine typically involves multiple steps, including the formation of the oxazole ring, the introduction of the chlorophenyl group, and the attachment of the benzodioxin ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and sustainable practices.
化学反応の分析
Types of Reactions
N’-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the chlorophenyl ring.
科学的研究の応用
N’-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N’-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other oxazole derivatives, benzodioxin-containing molecules, and chlorophenyl-substituted compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
N’-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
特性
分子式 |
C21H22ClN3O5S |
|---|---|
分子量 |
463.9 g/mol |
IUPAC名 |
N-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C21H22ClN3O5S/c1-25(2)10-9-23-20-21(24-19(30-20)14-3-5-15(22)6-4-14)31(26,27)16-7-8-17-18(13-16)29-12-11-28-17/h3-8,13,23H,9-12H2,1-2H3 |
InChIキー |
QSQHVDHYRQUKKL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)








![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)

![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)
